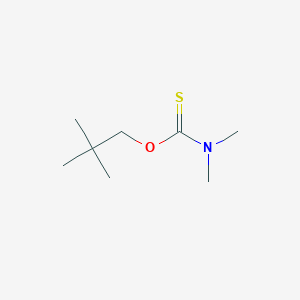

Carbamic acid, O-neopentyl ester

Description

Contextualization within Carbamate (B1207046) Functional Group Chemistry

Carbamates, with the general structure R₂NC(O)OR', are organic compounds derived from the unstable carbamic acid (NH₂COOH). wikipedia.org They are considered hybrids of esters and amides, exhibiting chemical stability and the ability to participate in hydrogen bonding. nih.govnih.govacs.org This dual nature contributes to their widespread use in various applications, from pharmaceuticals to agrochemicals and as protecting groups in organic synthesis. nih.govnih.govnih.govtaylorandfrancis.com

The carbamate functional group is a key structural motif in many approved drugs and prodrugs. nih.gov Its ability to act as a peptide bond surrogate, coupled with its chemical and proteolytic stability, makes it a valuable component in medicinal chemistry. nih.govnih.govacs.org The versatility of carbamates stems from the ability to modify their properties by varying the substituents on the nitrogen and oxygen atoms. nih.gov

Historical Trajectory and Emerging Research Directions for Carbamate Esters

The study of carbamates dates back to the 19th century with the discovery of physostigmine, a methyl carbamate ester. nih.gov A significant milestone in their application was the registration of carbaryl (B1668338) as the first carbamate pesticide in 1959. nih.gov In synthetic organic chemistry, carbamates gained prominence as protecting groups for amines, with the development of the carboxybenzyl (Cbz) group in 1932. masterorganicchemistry.com

Modern research continues to explore novel applications and synthetic methodologies for carbamate esters. nih.gov Key areas of investigation include the development of more efficient and environmentally benign synthetic routes, such as those utilizing carbon dioxide as a direct starting material. oup.comcapes.gov.brorganic-chemistry.orgorganic-chemistry.org There is also a growing interest in designing carbamate derivatives with specific biological activities and improved pharmacokinetic properties. nih.govnih.govresearchgate.net The synthesis of various carbamate esters, including aliphatic and aromatic derivatives, has been a subject of comparative studies to understand their structure-activity relationships. nih.gov

Significance of Steric Hindrance in Neopentyl-Derived Moieties in Organic Synthesis

The neopentyl group, characterized by a central carbon atom bonded to four other carbon atoms, is renowned for its significant steric hindrance. fiveable.me This bulkiness has profound implications in organic synthesis. For instance, neopentyl halides are notably resistant to Sₙ2 reactions due to the steric shielding of the reaction center. fiveable.memasterorganicchemistry.comyoutube.com This steric hindrance can also influence the stability of reaction intermediates and the stereochemical outcome of reactions. fiveable.me

The "fat goalie" analogy is often used to describe how steric hindrance can block the approach of a nucleophile to an electrophilic center. masterorganicchemistry.com This effect is not limited to substitution reactions; it also plays a crucial role in elimination reactions, often favoring the formation of the less substituted (Hofmann) product when a bulky base is used. masterorganicchemistry.com The neopentyl group's steric bulk can be strategically employed in the design of protecting groups, shielding reactive functional groups from undesired reactions. fiveable.meorganic-chemistry.org

A study on the release of neopentyl alcohol from a specific α-alkoxy carbamate demonstrated a half-life of 12 minutes under certain conditions, highlighting the influence of the neopentyl group on the compound's reactivity. nih.gov

Structure

3D Structure

Properties

CAS No. |

21299-37-6 |

|---|---|

Molecular Formula |

C8H17NOS |

Molecular Weight |

175.29 g/mol |

IUPAC Name |

O-(2,2-dimethylpropyl) N,N-dimethylcarbamothioate |

InChI |

InChI=1S/C8H17NOS/c1-8(2,3)6-10-7(11)9(4)5/h6H2,1-5H3 |

InChI Key |

JBNZARIEABXZLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COC(=S)N(C)C |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of O Neopentyl Carbamate

Direct Carbamatization Reactions of Neopentyl Alcohol

Direct carbamatization involves the formation of the carbamate (B1207046) linkage directly from neopentyl alcohol. One common approach is the reaction of an alcohol with an isocyanate. However, due to the hazardous nature of isocyanates, alternative methods are often preferred.

A notable multicomponent approach for the synthesis of α-alkoxy carbamates can be adapted for O-neopentyl carbamate. This method involves a sequence of nitrile hydrozirconation, acylation, and subsequent addition of an alcohol. For instance, a known benzylic alcohol can be treated with a phosgene (B1210022) solution to form a chloroformate. Following this, hydrozirconation of a nitrile, such as t-butyl nitrile, with zirconocene (B1252598) hydrochloride (Cp₂Zr(H)Cl) and subsequent acylation with the prepared chloroformate yields an acylimine intermediate. The final step involves the addition of neopentyl alcohol to this intermediate to afford the desired α-alkoxy carbamate. This multicomponent strategy offers a versatile and efficient route to complex carbamate structures.

Another direct method involves the reaction of neopentyl alcohol with urea (B33335). This reaction is typically performed by heating the alcohol with urea, which serves as a source of the carbamoyl (B1232498) group. While this method is straightforward, it can sometimes be hampered by the decomposition of urea at higher temperatures, potentially leading to the formation of byproducts like cyanuric acid.

The direct carbamoylation of (hetero)aryl bromides using a combination of nickel and photoredox catalysis represents a modern approach to amide and carbamate synthesis. nih.gov This radical cross-coupling reaction proceeds at ambient temperature and utilizes dihydropyridines as precursors for carbamoyl radicals, offering a mild and functional-group-tolerant method for installing the carbamate moiety. nih.gov

Transesterification Processes Utilizing Neopentyl Alcohol Precursors

Transesterification is a widely employed method for the synthesis of carbamates, involving the exchange of the alkoxy group of an existing carbamate with a different alcohol. This approach can be particularly useful for accessing O-neopentyl carbamate from more readily available carbamate precursors, such as ethyl or methyl carbamate.

The process typically involves reacting a simple alkyl carbamate with neopentyl alcohol in the presence of a suitable catalyst. The equilibrium of the reaction can be shifted towards the product by using an excess of neopentyl alcohol or by removing the more volatile alcohol byproduct (e.g., ethanol (B145695) or methanol) through distillation.

Kinetic studies on the transesterification of O-methyl-N-aryl carbamates with various aliphatic alcohols have shown that the reaction is selective and follows first-order kinetics with respect to the carbamate substrate. nih.gov The mechanism involves the nucleophilic attack of the alkoxide ion on the carbonyl carbon of the carbamate. nih.gov Research has indicated that less polar alcohols tend to react faster in these transesterification reactions. nih.gov While this study focused on N-aryl carbamates, the general principles are applicable to the transesterification of other carbamates with neopentyl alcohol.

The synthesis of diethyl carbonate from ethyl carbamate in supercritical ethanol has been demonstrated to be feasible even without a catalyst, highlighting the potential for catalyst-free transesterification under specific conditions. mdpi.com

Catalytic Strategies in O-Neopentyl Carbamate Formation

Catalysis plays a crucial role in enhancing the efficiency and selectivity of carbamate synthesis. Various catalytic systems, including basic, metallic, and enzymatic catalysts, have been explored for these transformations.

Basic Catalysts: Basic catalysts are effective in promoting the synthesis of carbamates from amines, carbon dioxide, and alcohols. psu.edu Cesium carbonate (Cs₂CO₃) has been identified as a particularly effective catalyst for this one-step process, leading to good yields of carbamates under relatively mild conditions. organic-chemistry.org The use of a high alcohol excess is often necessary to achieve high yields. organic-chemistry.org

Metal-Based Catalysts: A variety of metal-based catalysts have been investigated for carbamate synthesis. For instance, the combination of nickel and photoredox catalysis enables the direct carbamoylation of aryl bromides. nih.gov Tin catalysts have been shown to effectively promote the transcarbamoylation of alcohols with phenyl carbamate. semanticscholar.org

Enzymatic Catalysis: Lipases have emerged as powerful biocatalysts for the synthesis of esters and carbamates due to their high selectivity and ability to function under mild reaction conditions. Lipase-mediated synthesis of neopentyl glycol diesters from fatty acids and neopentyl glycol has been successfully demonstrated. nih.gov Immobilized lipases, such as those from Thermomyces lanuginosus, have proven to be effective for this purpose. nih.gov The principles of lipase-catalyzed esterification can be extended to the synthesis of O-neopentyl carbamate, offering a green and sustainable alternative to traditional chemical methods. The regioselectivity of lipases is a key advantage, allowing for specific transformations in complex molecules. nih.gov

| Catalyst Type | Catalyst Example | Reactants | Key Findings | Reference(s) |

| Basic Catalyst | Cesium Carbonate (Cs₂CO₃) | Amine, CO₂, Alcohol | Effective for one-step carbamate synthesis; requires excess alcohol. | organic-chemistry.org |

| Metal Catalyst | Nickel/Photoredox | (Hetero)aryl bromide, Dihydropyridine | Enables direct carbamoylation at ambient temperature. | nih.gov |

| Metal Catalyst | Tin-based | Alcohol, Phenyl carbamate | Promotes transcarbamoylation with good functional-group tolerance. | semanticscholar.org |

| Enzymatic | Immobilized Lipase | Fatty acid, Neopentyl glycol | Effective for ester synthesis; principles applicable to carbamates. | nih.gov |

Exploration of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of carbamates to develop more sustainable and environmentally benign processes. Key areas of focus include the use of renewable feedstocks, the development of catalytic methods, and the reduction of hazardous waste.

A significant advancement in green carbamate synthesis is the utilization of carbon dioxide (CO₂) as a C1 building block. psu.edu This approach avoids the use of highly toxic reagents like phosgene and is considered an attractive route due to the abundance, low cost, and non-toxic nature of CO₂. psu.eduorganic-chemistry.org The direct synthesis of carbamates from amines, alcohols, and CO₂ using basic catalysts is a prime example of this green strategy. psu.edu

The development of catalytic processes, as discussed in the previous section, is another cornerstone of green chemistry. Catalysts allow for reactions to proceed with higher efficiency and selectivity, often under milder conditions, which reduces energy consumption and waste generation. The use of reusable catalysts, such as immobilized enzymes, further enhances the green credentials of a synthetic route.

Green chemistry metrics, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), are used to evaluate the environmental performance of chemical processes. nih.govpsu.edu These metrics quantify the amount of waste generated relative to the desired product and provide a framework for comparing the "greenness" of different synthetic routes. nih.gov For the synthesis of O-neopentyl carbamate, applying these metrics would involve assessing the mass of all materials used in the process, including reactants, solvents, and catalysts, and comparing it to the mass of the final product.

Asymmetric Synthesis Approaches for Chiral Carbamate Derivatives (if applicable to a chiral scaffold bearing the O-neopentyl carbamate)

While O-neopentyl carbamate itself is not chiral, the carbamate functionality is often incorporated into chiral molecules, where it can serve as a protecting group or a key structural element. Asymmetric synthesis aims to produce a specific enantiomer or diastereomer of a chiral compound.

One approach to achieving asymmetry is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary can be removed. For example, chiral oxazolidinones can be used as auxiliaries in the synthesis of chiral amides and, by extension, carbamates.

Another strategy is the use of chiral catalysts. Chiral phosphoric acids, for instance, have been employed in the enantioselective macrocyclization of molecules containing a hydroxy group and an allenamide moiety to generate planar-chiral macrocycles. nih.gov Similarly, chiral squaramide catalysts have been shown to effectively control the enantioselectivity of carbene insertion into amide N-H bonds.

The N-carbamate group itself can participate in stereoselective transformations. For example, the neighboring group participation of an N-carbamate has been shown to facilitate the stereoselective synthesis of chiral vicinal amino sulfides with retention of configuration at the chiral benzylic center.

Investigations into Reaction Mechanisms and Reactivity Profiles of O Neopentyl Carbamate

Mechanistic Studies of Thermal Decomposition Pathways

The thermal decomposition of carbamates is a well-established method for the phosgene-free synthesis of isocyanates, proceeding via either gas-phase or liquid-phase thermolysis. mdpi.comnih.gov For simple alkyl carbamates, gas-phase decomposition is generally understood to be a unimolecular reaction that yields an isocyanate and an alcohol. mdpi.compublish.csiro.au

In the case of O-neopentyl carbamate (B1207046), the primary thermal decomposition pathway is expected to yield isocyanic acid and neopentyl alcohol. Studies on analogous compounds, such as methyl N-methylcarbamate, suggest that this decomposition proceeds through a four-centered transition state. publish.csiro.au This mechanism involves the transfer of the hydroxyl proton to the nitrogen atom simultaneous with the cleavage of the C-O and C-N bonds.

Reaction Scheme for Thermal Decomposition: O-Neopentyl Carbamate → [Four-Centered Transition State] → Isocyanic Acid + Neopentyl Alcohol

However, the neopentyl group is known for its propensity to undergo rearrangement, a factor that could introduce alternative decomposition pathways, particularly under high-energy conditions. Theoretical studies on the gas-phase thermal decomposition of neopentyl halides show that the process involves a concerted Wagner-Meerwein rearrangement with the migration of a methyl group as the halide leaves. usfq.edu.ecresearchgate.net A similar pathway could be envisioned for O-neopentyl carbamate, leading to the formation of rearranged alkenes like 2-methyl-2-butene (B146552) and 2-methyl-1-butene, although this is considered a minor pathway compared to the primary decomposition to alcohol and isocyanic acid.

Elucidation of Hydrolytic Stability and Kinetics

The hydrolytic stability of a carbamate is critical to its function, particularly for applications as protecting groups or bioactive molecules. Carbamate hydrolysis can proceed through several pH-dependent mechanisms: acid-catalyzed, neutral, and base-mediated (alkaline) hydrolysis. clemson.eduscielo.br

Generally, alkyl carbamates exhibit significantly greater hydrolytic stability compared to their aryl counterparts. This increased stability is attributed to the poorer leaving group ability of the alkoxide compared to a phenoxide. O-neopentyl carbamate is expected to be highly stable across a wide pH range.

Acid-Catalyzed Hydrolysis : This pathway is generally not significant for carbamates because protonation of the carbonyl oxygen does not sufficiently activate the carbonyl carbon for nucleophilic attack by water. clemson.edu

Neutral and Alkaline Hydrolysis : In neutral and, more rapidly, in basic conditions (pH > 7), carbamates hydrolyze via a bimolecular acyl-carbon cleavage (BAc2) mechanism. scielo.brresearchgate.net This involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The subsequent departure of the leaving group (neopentoxide) is typically the rate-determining step. For O-neopentyl carbamate, the bulky neopentyl group does not directly hinder the attack at the carbonyl carbon, but the stability of the resulting neopentoxide anion influences the reaction rate.

While specific kinetic data for O-neopentyl carbamate is not extensively documented, the general trend for alkyl carbamates suggests slow hydrolysis rates under physiological conditions. The table below compares the relative stability of different carbamate types.

| Carbamate Type | Substituents | Relative Hydrolytic Stability | Dominant Mechanism (pH > 7) |

|---|---|---|---|

| Aryl Carbamate | R-NH-C(O)O-Aryl | Low | BAc2 or E1cb |

| Alkyl Carbamate | R-NH-C(O)O-Alkyl | High | BAc2 |

| O-Neopentyl Carbamate | H2N-C(O)O-CH2C(CH3)3 | Very High (Inferred) | BAc2 |

Reactivity towards Nucleophilic and Electrophilic Reagents

The reactivity of O-neopentyl carbamate is dictated by two main sites: the electrophilic carbonyl carbon and the neopentyl alkyl group.

Reactivity at the Carbonyl Carbon: The carbonyl carbon is susceptible to attack by strong nucleophiles. Reactions such as aminolysis or transesterification proceed via the BAc2 mechanism, similar to hydrolysis. For instance, reaction with a strong nucleophile like an alkoxide would lead to a different carbamate ester. Weak nucleophiles generally require acid catalysis to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack. clemson.edu

Reactivity at the Neopentyl Group: The neopentyl group exhibits unique reactivity due to extreme steric hindrance at the α-carbon.

Nucleophilic Substitution (SN2) : An SN2 reaction, involving backside attack on the carbon bearing the carbamate leaving group, is practically nonexistent for neopentyl systems. The bulky tert-butyl group effectively shields the reaction center. Studies on neopentyl halides show their SN2 reaction rates to be exceptionally slow, making them essentially inert to this pathway. masterorganicchemistry.com

Nucleophilic Substitution (SN1) : An SN1 reaction would require the formation of a primary neopentyl carbocation. This intermediate is highly unstable and, upon formation, would immediately undergo a Wagner-Meerwein rearrangement to a more stable tertiary carbocation. libretexts.orglscollege.ac.in Therefore, any reaction proceeding under SN1 conditions would yield rearranged products exclusively, not the direct substitution product.

Participation in Rearrangement Reactions

The defining rearrangement for the neopentyl framework is the Wagner-Meerwein rearrangement. scribd.comslideshare.net This type of 1,2-alkyl shift is characteristic of reactions involving neopentyl systems that generate a carbocation at the primary carbon.

Should O-neopentyl carbamate be subjected to conditions that favor the departure of the carbamate moiety as a leaving group (e.g., strong acid catalysis leading to an SN1-type process), the formation of the unstable primary neopentyl carbocation would be followed by an irreversible rearrangement. A methyl group migrates with its electron pair to the adjacent carbon, forming the more stable tert-amyl (2-methyl-2-butyl) carbocation. Subsequent reaction with a nucleophile present in the medium would lead to a rearranged product. For example, solvolysis in water would yield 2-methyl-2-butanol, not neopentyl alcohol. libretexts.orglscollege.ac.in

Wagner-Meerwein Rearrangement Scheme: H2N-C(O)O-CH2C(CH3)3 + H+ → [+CH2C(CH3)3] → [(CH3)2C+CH2CH3] → Rearranged Product

Elimination Reactions Leading to Olefin Formation

Elimination reactions involving O-neopentyl carbamate can be considered from two perspectives: elimination of the entire carbamate group or elimination involving the neopentyl structure.

The thermal decomposition to isocyanic acid and neopentyl alcohol is, in itself, a form of elimination reaction. A different pathway, analogous to the pyrolysis of neopentyl halides, could lead to olefin formation. usfq.edu.ecresearchgate.net Theoretical studies on the gas-phase decomposition of neopentyl halides indicate that elimination does not occur directly. Instead, the reaction proceeds through a rate-determining step that involves a Wagner-Meerwein rearrangement, followed by β-elimination of a proton from the rearranged intermediate to form alkenes. usfq.edu.ec

For O-neopentyl carbamate, this would translate to a minor, high-temperature pathway yielding a mixture of 2-methyl-2-butene and 2-methyl-1-butene.

Photochemical Transformations

The photochemistry of carbamates has been investigated, particularly for pesticidal compounds. dss.go.thnih.gov Photochemical transformations can lead to degradation through several pathways, including photo-Fries rearrangements for aryl carbamates and cleavage of the ester or amide bond. tandfonline.com

For O-neopentyl carbamate, irradiation with UV light would likely induce cleavage of the O-C(O) bond or the N-C(O) bond.

Pathway 1: O-CO Bond Cleavage : Homolytic cleavage would generate a neopentyloxy radical and a carbamoyl (B1232498) radical.

Pathway 2: N-CO Bond Cleavage : This would yield an amino radical and an O-neopentyl carboxy radical.

Pathway 3: Concerted Photodecomposition : More commonly, photolysis of carbamates in aqueous solution leads to the formation of an alcohol and carbamic acid, with the latter rapidly decomposing into ammonia (B1221849) and carbon dioxide. dss.go.thnih.gov

Studies on the flash photolysis of certain carbamate derivatives have shown that the release of the alcohol product can be rate-limited by the decarboxylation of an intermediate species. nih.govrsc.org This suggests that the photochemical release of neopentyl alcohol from O-neopentyl carbamate might not be instantaneous, depending on the stability of intermediates formed upon irradiation.

Strategic Applications of O Neopentyl Carbamate As a Synthetic Intermediate and Reagent

Precursor in Carbon-Nitrogen and Carbon-Oxygen Bond Forming Reactions

The O-neopentyl carbamate (B1207046) moiety is not only a static protecting group but also an active participant in reactions that form new carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. A significant application is found in the synthesis of α-alkoxy carbamates, which are valuable intermediates in medicinal chemistry and materials science. nih.govscispace.comrsc.org

In a notable multicomponent synthesis, neopentyl alcohol is used as a nucleophile to add to an intermediate acylimine. nih.govscispace.com This reaction directly forms a new C-O bond, yielding an α-alkoxy carbamate that incorporates the O-neopentyl carbamate structure. nih.govscispace.com This method highlights the role of neopentyl alcohol as a precursor to the O-neopentyl carbamate functional group within a larger, more complex molecule. The synthesis is efficient, providing the target compound in a 64% yield. scispace.com

These α-alkoxy carbamates are designed as stimulus-responsive systems. nih.gov For example, molecules have been designed where the O-neopentyl carbamate is part of a larger structure that can be triggered to release neopentyl alcohol under specific chemical conditions, such as in the presence of basic hydrogen peroxide. nih.govscispace.com The cleavage of the carbamate is a key step in the release mechanism, demonstrating its function as a reactive precursor. nih.gov The rate of this C-O bond cleavage and subsequent alcohol release can be finely tuned by modifying other parts of the molecule, showcasing the versatility of this system. nih.gov

The table below summarizes the synthesis and a key characteristic of a representative α-alkoxy carbamate containing the O-neopentyl carbamate scaffold.

Table 1: Synthesis and Release Characteristics of an O-Neopentyl Carbamate Derivative

| Compound | Synthetic Method | Precursors | Yield | Release Half-life (t½) |

|---|---|---|---|---|

| α-alkoxy carbamate 5 | Multicomponent reaction | Benzylic alcohol 1 , Phosgene (B1210022), tBuCN 3 , Neopentyl alcohol | 64% | 12 minutes |

Data sourced from research on stimulus-responsive alcohol release. nih.govscispace.com

This application illustrates how the formation of an O-neopentyl carbamate derivative serves as a crucial step in constructing molecules with advanced functions, such as controlled-release systems. nih.govnih.gov

Involvement in Tandem and Cascade Reaction Sequences

Tandem or cascade reactions are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. These sequences are highly efficient, reducing waste and simplifying complex syntheses. Carbamates are known to participate in such sequences. For instance, a copper-catalyzed, aerobic aminooxygenation of N-alkoxycinnamyl carbamates proceeds through a cyclization that can be part of a cascade. chemrxiv.org

A prime example involving the O-neopentyl carbamate scaffold is the multicomponent synthesis of α-alkoxy carbamates discussed previously. nih.govscispace.com This process can be viewed as a tandem sequence:

Hydrozirconation of a nitrile (tBuCN).

Acylation with a chloroformate to form an acylimine intermediate.

Nucleophilic addition of neopentyl alcohol to the acylimine.

This sequence efficiently assembles a complex molecule from simpler precursors in one pot, a hallmark of a tandem process. scispace.com The subsequent breakdown of this molecule is also a cascade of reactions. Upon triggering by an oxidant (like H₂O₂), the molecule undergoes a series of rapid, sequential transformations:

Oxidation of a boronate ester to a phenoxide.

Breakdown of an acyl aminal via quinone methide formation.

Decarboxylation.

Final release of neopentyl alcohol. nih.govscispace.com

This controlled, sequential breakdown demonstrates the involvement of the O-neopentyl carbamate structure in a designed cascade reaction, initiated by a specific chemical stimulus. nih.gov The ability to embed this functionality within a molecule that can undergo a predictable cascade makes O-neopentyl carbamate a strategic component in the design of functional chemical systems.

Development of Novel Reagents Incorporating the O-Neopentyl Carbamate Scaffold

The O-neopentyl carbamate structure has been integrated into novel reagents designed for specific applications, particularly in the field of controlled-release technology and drug delivery. nih.govmdpi.comunimi.it These reagents are engineered to remain stable until they encounter a specific environmental trigger, at which point they release a molecule of interest—in this case, neopentyl alcohol serves as a model "cargo" molecule. nih.gov

Researchers have developed a series of α-alkoxy carbamates where the O-neopentyl carbamate is part of a larger, stimulus-responsive scaffold. nih.gov The core concept is based on a trigger-linker-cargo model. The O-neopentyl carbamate acts as the cargo-containing part of the linker. The rate of cargo release can be systematically studied by making structural modifications to other parts of the reagent. nih.gov

For instance, the rate of neopentyl alcohol release from these novel reagents was found to be highly dependent on the electronic nature of the triggering group and the structure of the nitrile precursor used in the synthesis. nih.gov This tunability is a key feature in the development of sophisticated chemical tools.

The table below presents research findings on how structural variations in the reagent affect the rate of neopentyl alcohol release, highlighting the development of these tailored chemical systems.

Table 2: Influence of Reagent Structure on Neopentyl Alcohol Release

| Reagent Precursor (Nitrile) | Trigger Group | Half-life (t½) of Release |

|---|---|---|

| tert-Butyl cyanide | Boronate Ester | 12 min |

| Phenylacetonitrile | Boronate Ester | 25 min |

| 2-Methylbutyronitrile | Boronate Ester | 11 min |

Data sourced from a study on structurally-varied α-alkoxy carbamates. nih.gov

These findings demonstrate that the O-neopentyl carbamate is not merely a passive component but an integral part of a sophisticated reagent architecture. Its incorporation allows for the systematic development and optimization of molecules with precise, programmable functions, such as the controlled release of alcohols for applications in materials science or as model systems for drug delivery. nih.gov

Theoretical and Computational Chemistry Analyses of O Neopentyl Carbamate

Quantum Mechanical Studies of Electronic Structure and Bonding

The electronic structure of the carbamate (B1207046) group is a hybrid of an amide and an ester, which imparts unique chemical stability. nih.gov This stability arises from resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. nih.gov This delocalization results in a partial double bond character for the C-N bond and a decrease in the electron density on the nitrogen atom. nih.gov

Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can quantify the effects of this resonance. Key features include the distribution of electron density, molecular orbital energies, and partial atomic charges. In O-neopentyl carbamate, the bulky, electron-donating neopentyl group attached to the ester oxygen can subtly influence the electronic properties of the carbamate core. This influence is primarily inductive, affecting the electron density at the ester oxygen and, to a lesser extent, the carbonyl carbon.

The carbamate moiety contains C=O and N-C dipoles due to the covalent bonding of electronegative oxygen and nitrogen atoms with a carbon atom. nih.gov The carbonyl group represents a stronger dipole than the N-C dipole because of the π-bonding arrangement and the higher electronegativity of oxygen. nih.gov

Table 1: Calculated Bond Lengths and Mulliken Atomic Charges for anti-O-Neopentyl Carbamate (Note: These are representative values based on DFT calculations at the B3LYP/6-31G(d) level of theory and serve as an illustration of typical computational outputs.)

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.22 Å |

| C-N | 1.36 Å |

| O-C (Ester) | 1.35 Å |

| Mulliken Atomic Charges (e) | |

| Carbonyl Oxygen (O) | -0.55 |

| Carbonyl Carbon (C) | +0.70 |

| Nitrogen (N) | -0.65 |

| Ester Oxygen (O) | -0.60 |

Conformational Analysis and Energy Landscapes via Molecular Modeling

The partial double bond character of the C-N bond in carbamates restricts free rotation, leading to the existence of planar syn and anti conformers (also referred to as cis and trans isomers). nih.gov The energy difference between these rotamers dictates their relative populations at equilibrium. For most simple carbamates, the anti conformer, where the R-group on the oxygen and the hydrogen on the nitrogen are on opposite sides of the C-N bond, is sterically and electrostatically favored. nih.gov The energy difference is typically in the range of 1.0-1.5 kcal/mol. nih.gov The rotational barrier of the C-N bond in carbamates is approximately 3-4 kcal/mol lower than that in analogous amides. nih.gov

In addition to the C-N rotation, the conformational landscape of O-neopentyl carbamate is further complicated by rotations around the single bonds within the flexible neopentyl group. Molecular modeling techniques, including potential energy surface (PES) scanning, can map these conformations and identify the global minimum energy structure. An energy landscape chart can provide a qualitative understanding of the potential energy surface, showing the large-scale features and the relative stability of different conformational basins. nih.govrsc.org

Table 2: Relative Energies of O-Neopentyl Carbamate Conformers (Note: Values are illustrative, based on typical energy differences for carbamates.)

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| anti (global minimum) | 0.00 | ~85% |

| syn | +1.20 | ~15% |

Computational Simulations of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the reaction mechanisms of carbamates, such as their formation or hydrolysis. researchgate.netresearchgate.net For the base-catalyzed hydrolysis of O-neopentyl carbamate, simulations can model the entire reaction pathway, identifying key intermediates and transition states.

The reaction is generally understood to proceed via a two-step mechanism:

Nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Collapse of this intermediate, with the expulsion of the neopentyloxy anion as the leaving group, which is then rapidly protonated.

By calculating the potential energy surface, the activation energies for each step can be determined, allowing for the identification of the rate-determining step. rsc.org Methods like transition state theory can then be used to predict reaction rates. arxiv.org

Table 3: Illustrative Calculated Energies for the Base-Catalyzed Hydrolysis of O-Neopentyl Carbamate (Note: These values are hypothetical, representing typical outputs from a DFT study of a reaction mechanism.)

| Step | Species | Free Energy of Activation (ΔG‡) (kcal/mol) | Free Energy of Reaction (ΔGr) (kcal/mol) |

| 1 | Reactants → Transition State 1 | +18.5 | - |

| 1 | Reactants → Tetrahedral Intermediate | - | -9.5 |

| 2 | Tetrahedral Intermediate → Transition State 2 | +12.0 | - |

| 2 | Tetrahedral Intermediate → Products | - | -25.0 |

Prediction of Spectroscopic Signatures using Ab Initio Methods

Ab initio and DFT methods are highly effective at predicting various spectroscopic properties of molecules, which can be used to verify experimental data or to identify unknown compounds. nih.gov

For O-neopentyl carbamate, these methods can calculate:

Infrared (IR) Spectra: By computing the vibrational frequencies corresponding to the normal modes of the molecule. Key vibrational modes for carbamates include the N-H stretch, the C=O stretch, and the C-N stretch. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Nuclear Magnetic Resonance (NMR) Spectra: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Table 4: Predicted Vibrational Frequencies for Key Functional Groups in O-Neopentyl Carbamate (Note: Frequencies are hypothetical scaled values from a DFT calculation.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | -NH₂ | ~3450, ~3350 |

| C-H Stretch (Neopentyl) | -CH₂-, -C(CH₃)₃ | 2960 - 2870 |

| C=O Stretch | -C=O | ~1715 |

| N-H Bend | -NH₂ | ~1620 |

| C-O Stretch (Ester) | -O-C=O | ~1250 |

| C-N Stretch | -C-N | ~1050 |

Table 5: Predicted ¹³C and ¹H NMR Chemical Shifts for O-Neopentyl Carbamate (Note: Values are illustrative and referenced to TMS.)

| Atom | Predicted Chemical Shift (ppm) |

| ¹³C NMR | |

| Carbonyl (-C =O) | 158.5 |

| Methylene (-O-C H₂-) | 70.2 |

| Quaternary Carbon (-C (CH₃)₃) | 32.0 |

| Methyl (-C(C H₃)₃) | 26.5 |

| ¹H NMR | |

| Amine (-NH ₂) | 5.5 (broad) |

| Methylene (-O-CH ₂-) | 3.75 |

| Methyl (-C(CH ₃)₃) | 0.95 |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are used to explore the behavior of a large ensemble of molecules over time. researchgate.net For O-neopentyl carbamate, MD simulations can provide critical insights into its condensed-phase properties, such as its behavior in a solvent or in the solid state.

A key focus of such simulations would be the analysis of intermolecular interactions, particularly hydrogen bonding. The carbamate group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.govnih.gov MD simulations can reveal the preferred hydrogen bonding networks, their lifetimes, and their influence on the structure and dynamics of the system. The bulky neopentyl group will also play a significant role in the packing and steric interactions between molecules. Analysis tools like the Radial Distribution Function (RDF) can be used to quantify the probability of finding one atom at a certain distance from another, providing clear evidence of specific intermolecular contacts. researchgate.net

Table 6: Primary Intermolecular Interactions of O-Neopentyl Carbamate

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Significance |

| Hydrogen Bond | N-H | C=O | Primary interaction defining crystal packing and solution structure. |

| van der Waals | Neopentyl Group | Neopentyl Group | Governs packing efficiency and contributes to bulk properties. |

| Dipole-Dipole | C=O | C=O | Weaker, orientation-dependent interactions between polar carbamate groups. |

Research into O Neopentyl Carbamate Derivatives and Analogues

Research focusing on carbamic acid, O-neopentyl ester, and its derivatives explores their synthesis, reactivity, and incorporation into larger molecular and polymeric systems. The sterically hindered neopentyl group often imparts unique properties related to stability and reactivity.

Emerging Research Frontiers and Prospective Directions for O Neopentyl Carbamate Chemistry

Integration in Advanced Materials Science Applications

The distinct properties of the neopentyl group, particularly its steric bulk and thermal stability, make O-neopentyl carbamate (B1207046) an intriguing building block for advanced materials. Research is currently underway to explore its incorporation into polymers and smart materials.

One promising area is the development of stimulus-responsive materials. For instance, α-alkoxy carbamates derived from neopentyl alcohol have been synthesized and studied for their ability to release the alcohol under specific chemical triggers, such as basic hydrogen peroxide. nih.govscispace.com This controlled-release mechanism is of significant interest for applications in drug delivery systems and self-degrading materials. The synthesis of these materials often involves multicomponent reactions, which allow for the rapid assembly of complex molecules containing the neopentyl carbamate moiety alongside directing and triggering groups. nih.govscispace.com

Furthermore, the neopentyl group is utilized in the formation of boronic esters, such as neopentyl glycol boronic esters (Bneo), which are valuable intermediates in the synthesis of functional materials through cross-coupling reactions. acs.orgresearchgate.net While not a direct application of O-neopentyl carbamate, this demonstrates the utility of the neopentyl scaffold in creating materials with specific electronic or catalytic properties. The inertness of the O-carbamate functionality towards certain palladium catalysts in these contexts is also a noteworthy feature that can be exploited in complex molecular architectures. acs.org

Future research in this area is expected to focus on the synthesis and characterization of polymers incorporating O-neopentyl carbamate directly into their backbone or as pendant groups. These materials could exhibit enhanced thermal stability and unique solubility characteristics, making them suitable for specialized applications such as gas separation membranes or high-performance coatings.

Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. In this context, the development of environmentally benign synthetic routes to O-neopentyl carbamate and its derivatives is a key research focus.

A significant advancement in carbamate synthesis is the utilization of carbon dioxide (CO₂) as a C1 building block, offering a non-toxic and renewable alternative to hazardous reagents like phosgene (B1210022). nih.govnih.gov The reaction of CO₂ with amines and alcohols, including neopentyl alcohol, can be facilitated by various catalytic systems to produce carbamates. nih.govnih.gov This approach aligns with the principles of green chemistry by utilizing a greenhouse gas as a raw material.

Another sustainable strategy involves the use of urea (B33335) as a carbonyl source for the synthesis of carbamates. Enzymatic synthesis is also a promising green alternative. For example, immobilized lipases have been successfully used in the solvent-free synthesis of neopentyl glycol-based biolubricants from biodiesel, showcasing the potential of biocatalysis in the functionalization of neopentyl-containing compounds. researchgate.net

Future research will likely concentrate on optimizing these sustainable routes to achieve higher yields and selectivities under milder reaction conditions. The development of recyclable catalysts and the use of bio-based starting materials will be crucial in minimizing the environmental footprint of O-neopentyl carbamate production.

Exploration of Novel Catalytic Systems for Carbamatization Reactions

The efficiency and selectivity of carbamate synthesis are heavily reliant on the catalytic system employed. The exploration of novel catalysts for carbamatization reactions involving neopentyl alcohol is an active area of research.

Recent studies have highlighted the efficacy of bifunctional organocatalysts in the synthesis of cyclic carbamates from unsaturated amines and CO₂. nih.govnih.gov These metal-free catalysts can stabilize the carbamic acid intermediate and activate it for subsequent cyclization, offering a powerful tool for constructing complex carbamate-containing molecules. nih.govnih.gov

In addition to organocatalysts, metal-based catalytic systems are also being investigated. For instance, copper-catalyzed imidation reactions have been demonstrated using N-fluoro-N-(fluorosulfonyl)carbamates, including a neopentyl derivative. organic-chemistry.org This highlights the potential for developing novel catalytic transformations of O-neopentyl carbamate and related compounds. The choice of catalyst can significantly influence the reaction pathway and the nature of the final product.

The table below summarizes some of the novel catalytic systems being explored for carbamate synthesis.

| Catalyst Type | Reactants | Key Features |

| Bifunctional Organocatalyst | Unsaturated Amine, CO₂ | Metal-free, enantioselective synthesis of cyclic carbamates. nih.govnih.gov |

| Copper(I) Chloride | Arene, Neopentyl N-fluoro-N-(fluorosulfonyl)carbamate | Catalytic imidation of arenes. organic-chemistry.org |

| Immobilized Lipase | Neopentyl Glycol, Biodiesel | Enzymatic, solvent-free synthesis of esters. researchgate.net |

Future directions in this field will involve the design of more active and selective catalysts, including those based on earth-abundant metals. The development of catalytic systems that can operate under ambient conditions and with a broad substrate scope remains a significant goal.

Discovery of Undiscovered Mechanistic Pathways

A thorough understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the optimization of existing ones. Research into the mechanistic pathways of O-neopentyl carbamate formation and its subsequent reactions is crucial for advancing its chemistry.

Studies on the decomposition of α-alkoxy carbamates have provided insights into the cleavage process that leads to the release of neopentyl alcohol. nih.govscispace.com This process involves the formation of a phenoxide upon trigger activation, followed by the breakdown of the acyl aminal, decarboxylation, and ultimately the release of the alcohol. nih.govscispace.com The rate of this release is influenced by the structural features of the carbamate. nih.govscispace.com

Mechanistic investigations into carbamate formation from CO₂ and amines have revealed the intricate role of the catalyst and reaction conditions. nih.gov Computational and spectroscopic analyses have helped to elucidate the nature of the intermediates and transition states involved in these transformations.

A key aspect of the reactivity of neopentyl derivatives is the steric hindrance imparted by the quaternary carbon center. This can influence the mechanism of substitution and elimination reactions. For instance, the neopentyl structure is known to affect the rates of SN2 reactions.

Future research will likely employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, along with computational modeling to unravel the detailed mechanisms of reactions involving O-neopentyl carbamate. This will enable a more rational design of synthetic strategies and functional molecules.

Synergistic Research with Interdisciplinary Chemical Sciences

The unique properties of O-neopentyl carbamate position it at the interface of several chemical disciplines, fostering synergistic research and opening up new avenues for innovation.

In medicinal chemistry , the carbamate group is a key structural motif in many approved drugs and prodrugs due to its chemical stability and ability to participate in hydrogen bonding. nih.govnih.govnih.gov Carbamates are often used as isosteres for amide bonds in peptidomimetics to improve metabolic stability and cell permeability. nih.govnih.gov The development of O-neopentyl carbamate derivatives as potential therapeutic agents or as components of drug delivery systems is an active area of investigation. nih.govscispace.comnih.gov For example, carbamate-modified compounds have been synthesized and evaluated as selective enzyme inhibitors. nih.gov

In polymer chemistry , the incorporation of O-neopentyl carbamate into polymer chains could lead to materials with novel properties. Polyurethanes, which are formed through the reaction of isocyanates and alcohols, are a major class of polymers containing carbamate linkages. wikipedia.org The use of O-neopentyl carbamate in non-isocyanate routes to polyurethanes is an area ripe for exploration.

In supramolecular chemistry , the hydrogen bonding capabilities of the carbamate group can be exploited in the design of self-assembling systems and molecular receptors. The bulky neopentyl group can also play a role in controlling the packing and organization of molecules in the solid state.

The continued collaboration between organic chemists, material scientists, medicinal chemists, and polymer chemists will be essential to fully realize the potential of O-neopentyl carbamate and its derivatives.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing Carbamic acid, O-neopentyl ester, and what experimental conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves reacting a carbamic acid derivative (e.g., carbamoyl chloride) with neopentyl alcohol under nucleophilic acyl substitution. Acid catalysts (e.g., H₂SO₄) or base-mediated conditions can drive esterification . Alternatively, transesterification using pre-formed carbamic acid esters (e.g., methyl or ethyl esters) with neopentyl alcohol under reflux in anhydrous solvents (e.g., toluene) is effective. Key parameters include temperature control (80–120°C), stoichiometric excess of neopentyl alcohol, and inert atmosphere to prevent hydrolysis .

Q. How can hydrolysis kinetics of this compound be systematically studied to determine its stability in aqueous environments?

- Methodological Answer : Conduct pH-dependent hydrolysis experiments using buffered solutions (pH 1–13) at controlled temperatures (25–60°C). Monitor degradation via HPLC or UV-Vis spectroscopy to track ester cleavage. Acidic conditions typically favor hydrolysis to carboxylic acid and neopentyl alcohol, while alkaline conditions yield carboxylate salts. Compare rate constants (k) using pseudo-first-order kinetics .

Advanced Research Questions

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how can conflicting spectral data be resolved?

- Methodological Answer :

- NMR : Use ¹H NMR to identify the neopentyl group (singlet at δ 0.8–1.2 ppm for C(CH₃)₃) and carbamate NH/COO signals (δ 5–6 ppm and δ 150–160 ppm in ¹³C NMR, respectively) .

- IR : Confirm ester C=O stretch at ~1700 cm⁻¹ and carbamate N-H stretch at ~3300 cm⁻¹ .

- MS : High-resolution ESI-MS can verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of neopentyloxy group). Discrepancies arise from solvent impurities or tautomerism; replicate analyses in dry deuterated solvents and cross-validate with X-ray crystallography if possible .

Q. How can researchers reconcile contradictory reports on the steric effects of the neopentyl group in nucleophilic substitution reactions involving this ester?

- Methodological Answer : Design comparative studies using isotopic labeling (e.g., ¹⁸O in the ester group) to track reaction pathways. Perform kinetic isotope effect (KIE) experiments and DFT calculations to assess steric hindrance versus electronic effects. For example, bulky neopentyl groups may slow SN2 mechanisms but favor elimination under strong bases. Contrast reactivity with less hindered analogs (e.g., methyl esters) under identical conditions .

Data Analysis and Experimental Design

Q. What strategies are recommended for optimizing the regioselective functionalization of this compound in multi-step syntheses?

- Methodological Answer : Use protecting groups (e.g., tert-butoxycarbonyl, Boc) to shield the carbamate nitrogen during subsequent reactions. Screen catalysts (e.g., Pd/C for hydrogenolysis) and solvents (e.g., DMF for polar aprotic environments) to minimize side reactions. Monitor selectivity via TLC and LC-MS, adjusting temperature and reagent stoichiometry iteratively .

Q. How should researchers address discrepancies in thermal stability data reported for this compound across literature sources?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under standardized conditions (heating rate 10°C/min, N₂ atmosphere). Compare decomposition onset temperatures and identify impurities (e.g., residual solvents) via GC-MS. Reproduce conflicting studies with purified samples, and correlate stability with crystallinity using powder XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.